N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
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Overview
Description
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic compound featuring diverse functional groups. Such structural complexity suggests this compound may exhibit various biochemical activities, and it is likely to be investigated for its utility in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide typically starts with the preparation of intermediate compounds, followed by a sequence of coupling reactions.
Synthesis of 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-methyl chloride.
Coupling this intermediate with 3-(1H-pyrazol-1-yl)benzoic acid in the presence of suitable catalysts.
Industrial Production Methods: Industrial production involves scaling up the laboratory methods, optimizing the reaction conditions for better yield, purity, and cost-efficiency. This process might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: Possible at the pyrrolidine ring or dimethylamino group.
Reduction: Reduction can modify certain functional groups, potentially affecting biological activity.
Substitution: Nucleophilic substitution at the triazine ring is feasible given the electron-rich nature of dimethylamino and pyrrolidinyl groups.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Utilizing reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Employing reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Using nucleophiles like amines, alcohols, or thiols in appropriate solvents and temperatures.
Major Products Formed from These Reactions:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted triazines.
Scientific Research Applications
Chemistry:
Useful as a building block in creating complex organic molecules due to its multiple reactive sites.
Biology:
Investigated for its potential as an enzyme inhibitor or receptor modulator, given its diverse functional groups.
Medicine:
Possible applications as an antiviral, antibacterial, or anticancer agent, stemming from its structural motifs that resemble known pharmacophores.
Industry:
Utilized in materials science for developing novel polymers or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The compound’s mechanism of action can vary based on its target. It may interact with biomolecules like proteins, nucleic acids, or cellular membranes, disrupting normal biological processes. The triazine ring could bind to enzyme active sites, while the pyrazole and benzamide moieties might facilitate specific interactions with molecular targets. These interactions can lead to inhibition of enzyme activity or modulation of receptor functions.
Comparison with Similar Compounds
N-(4-dimethylamino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methylbenzamide.
3-(dimethylamino)-6-(pyrrolidin-1-yl)-1,2,5-triazin-4-ylmethylbenzamide.
Uniqueness: N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is unique due to the inclusion of the pyrazole ring, which can enhance binding affinity and specificity to particular biological targets, potentially leading to more potent and selective biological activities. The triazine ring and benzamide structure also allow for versatile chemical modifications, aiding in the optimization of desired properties in various applications.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8O/c1-26(2)19-23-17(24-20(25-19)27-10-3-4-11-27)14-21-18(29)15-7-5-8-16(13-15)28-12-6-9-22-28/h5-9,12-13H,3-4,10-11,14H2,1-2H3,(H,21,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFMINVKGTWGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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